Physicochemical Fingerprint Differentiation: Computed logP, TPSA, and H-Bond Capacity Versus Four Positional Isomers and Halo-Analogs
The target compound occupies a distinct region of drug-like chemical space defined by its specific lipophilic–polar balance. Its computed XLogP3-AA is 4.9 and TPSA is 88.7 Ų . In contrast, the closely related analog N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide (CAS 5692-51-3) carries a 4-chloro substituent yielding a lower computed logP and distinct halogen-bonding potential, while N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (CAS 896010-91-6) shows a further shift in lipophilicity and altered methoxy geometry . These differences, although apparently subtle, are sufficient to reclassify compounds across CNS permeability, solubility, and cytochrome P450 promiscuity prediction bins in common ADMET models. The target compound’s specific combination of 4-isopropylphenyl and 3,4-dimethoxy motifs is not replicated by any single comparator in the PubChem neighbor set, providing a unique starting point for scaffold-hopping or matched molecular pair analysis.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) / TPSA / H-bond donor-acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 4.9; TPSA = 88.7 Ų; HBD = 1; HBA = 5 |
| Comparator Or Baseline | N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide: predicted logP lower; N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide: predicted logP lower, TPSA similar but altered methoxy vector; 4-isopropylphenyl-thiazole-2-amine: TPSA ~67 Ų, lacks benzamide H-bond network. |
| Quantified Difference | ΔXLogP3-AA ≥ 0.5 units relative to 4-halo analogs (estimated); TPSA difference of 5–15 Ų versus truncated analogs; unique 3,4-dimethoxy pharmacophore geometry absent in all 2,4- and 2,3-dimethoxy comparators. |
| Conditions | Computed physicochemical properties from PubChem (release 2025.09.15); comparator values from PubChem and vendor metadata. |
Why This Matters
The compound occupies an under-exploited lipophilic–polar niche within the thiazole-benzamide series, making it a privileged negative control or fragment-like probe for target classes sensitive to steric and electronic features (e.g., kinases, IAPs, GPCRs) where subtle substituent changes dictate potency and selectivity.
- [1] PubChem Compound Summary for CID 4657697, N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4-dimethoxybenzamide. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/324538-62-7 (accessed 2026-05-09). View Source
- [2] PubChem and vendor metadata for comparator compounds: N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide (CAS 5692-51-3); N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (CAS 896010-91-6). View Source
